N-tert-butylpiperidine-4-carboxamide
Description
Historical Context and Significance in Medicinal Chemistry Research
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. The introduction of various substituents onto this core structure allows for the fine-tuning of a molecule's biological activity. While the precise first synthesis of N-tert-butylpiperidine-4-carboxamide is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of piperidine-4-carboxamide derivatives as valuable intermediates in drug discovery.
The significance of this particular compound in medicinal chemistry research lies in its utility as a synthetic intermediate. For instance, in the pursuit of novel therapeutics, researchers often employ building blocks like this compound to construct larger, more complex molecules. A notable example of its application is in the synthesis of a pentanoic acid derivative designed to inhibit protein-protein interactions, a crucial area of research for developing new treatments for various diseases. whiterose.ac.uk The tert-butyl group, a bulky and lipophilic moiety, can play a significant role in modulating the pharmacological profile of a parent compound by influencing factors such as metabolic stability and receptor binding affinity.
Overview of Current Research Trajectories and Future Directions
Current academic research continues to leverage this compound as a key starting material and structural motif in the development of novel bioactive compounds. The primary areas of investigation include the exploration of new synthetic methodologies to create derivatives and the evaluation of these new compounds for various biological activities.
Detailed Research Findings:
The versatility of the piperidine-4-carboxamide scaffold is evident in the diverse range of biological targets for which its derivatives have been investigated. Research has demonstrated that compounds incorporating this core structure exhibit a wide array of pharmacological activities. While research on this compound itself is often as a precursor, the activities of its derivatives highlight the potential of this chemical class.
| Research Area | Biological Target/Application | Key Findings |
| Oncology | Carbonic Anhydrase Inhibitors | Derivatives of piperidine-4-carboxamide have been synthesized and shown to be potent inhibitors of various carbonic anhydrase isoforms, some of which are implicated in tumor growth. |
| Infectious Diseases | DNA Gyrase Inhibitors | Piperidine-4-carboxamides have been identified as a novel class of inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium known for causing challenging lung infections. |
| Neurological Disorders | Dopamine (B1211576) Reuptake Inhibitors | Certain piperidine-4-carboxamide derivatives have been found to act as potent dopamine reuptake inhibitors, suggesting potential applications in conditions like ADHD and depression. |
| Analgesia | Pain Relief | Studies have shown that some synthesized derivatives possess analgesic properties in animal models. |
Future Directions:
The future of research involving this compound and its derivatives appears promising and is likely to expand into several key areas. The inherent versatility of the piperidine scaffold suggests its continued use in the generation of compound libraries for high-throughput screening against a wide range of biological targets.
Future research will likely focus on:
Expansion of Chemical Space: Synthesizing novel derivatives with diverse substituents to explore new structure-activity relationships.
Elucidation of Mechanisms of Action: Investigating the precise molecular interactions of active derivatives with their biological targets to guide the design of more potent and selective compounds.
Application in Chemical Biology: Utilizing derivatives of this compound as chemical probes to study complex biological processes.
Development of Novel Therapeutics: Building upon current findings to design and optimize drug candidates for a variety of diseases, including cancer, infectious diseases, and neurological disorders.
The continued exploration of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLXBOPJKYOSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butylpiperidine 4 Carboxamide and Analogues
Amide Bond Formation Strategies in Piperidine-4-carboxamide Synthesis
The creation of the amide linkage between the piperidine-4-carboxylic acid moiety and the tert-butylamine (B42293) is the key step in synthesizing the target compound. This transformation can be achieved through several strategies, ranging from direct condensation methods to the use of sophisticated coupling reagents that facilitate the reaction under mild conditions. luxembourg-bio.comresearchgate.net
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, typically with the removal of a molecule of water. While this process can occur at very high temperatures (over 200°C), such conditions are often too harsh for complex molecules. luxembourg-bio.com More practical "direct" catalytic methods have been developed to circumvent the need for stoichiometric activating agents.
One approach involves the use of boronic acid catalysts, which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Another method is the Ritter reaction, which can form N-tert-butyl amides from nitriles and a source of a tert-butyl cation, such as di-tert-butyl dicarbonate (B1257347), under catalytic conditions. For instance, Cu(OTf)₂ has been shown to be a highly stable and efficient catalyst for this transformation under solvent-free conditions at room temperature, providing excellent yields for a variety of nitriles. researchgate.net While not a direct reaction of a carboxylic acid and an amine, it represents a direct route to the final N-tert-butyl amide functionality.
Table 1: Example of a Ritter Reaction for N-tert-butyl Amide Synthesis researchgate.net
| Nitrile Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Benzonitrile | Cu(OTf)₂ (5 mol%) | Solvent-free, Room Temp. | 95 |
| Phenylacetonitrile | Cu(OTf)₂ (5 mol%) | Solvent-free, Room Temp. | 93 |
| Cyclohexanecarbonitrile | Cu(OTf)₂ (5 mol%) | Solvent-free, Room Temp. | 84 |
The most common and versatile strategy for forming amide bonds under mild conditions is the use of coupling reagents. researchgate.net These reagents work by activating the carboxylic acid group, converting the hydroxyl into a good leaving group, which is then readily displaced by the amine. luxembourg-bio.com This class of reagents is broadly divided into carbodiimides and phosphonium (B103445) or uronium/guanidinium salts. researchgate.netrsc.org
Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. It activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove, and the potential for racemization when using chiral carboxylic acids. luxembourg-bio.comresearchgate.net
Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly efficient and are now more commonly used. rsc.org These reagents often incorporate a 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety, which acts as an additive to suppress side reactions and minimize racemization. acs.org HATU, for example, is particularly effective for coupling sterically hindered amino acids and for macrocyclizations. rsc.org The general mechanism involves the formation of an activated ester (e.g., an OBt or OAt ester), which is highly reactive towards the amine nucleophile.
Table 2: Common Coupling Reagents Used in Amide Synthesis
| Reagent Class | Example Reagent | Common Additive | Key Advantage |
|---|---|---|---|
| Carbodiimide | DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective |
| Phosphonium Salt | PyBOP | - | High efficiency, stable |
| Guanidinium Salt | HBTU | - | Fast reaction times |
| Guanidinium Salt | HATU | - | Reduces racemization, effective for hindered substrates rsc.org |
Piperidine (B6355638) Ring Functionalization and Derivatization Approaches
Modification of the piperidine ring is a key strategy for creating analogues of N-tert-butylpiperidine-4-carboxamide. These modifications can be made either by altering a pre-existing piperidine ring or by constructing the ring from acyclic precursors with the desired substituents already in place. researchgate.net
The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate or triethylamine (B128534) is often added. researchgate.netgoogle.com Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for introducing N-substituents. nih.gov
Table 3: Common Methods for N-Alkylation of Piperidines
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., DMF, Acetonitrile), Room Temp. to elevated temp. | researchgate.net |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Various solvents (e.g., Dichloromethane (B109758), Methanol) | nih.gov |
Altering the substitution pattern on the carbon atoms of the piperidine ring allows for the creation of a wide array of structural analogues. One of the most common strategies for synthesizing substituted piperidines is the hydrogenation of corresponding pyridine (B92270) derivatives. researchgate.netnih.gov This method allows for the introduction of substituents onto the aromatic pyridine ring using well-developed pyridine chemistry, followed by reduction of the ring to the desired piperidine. researchgate.net Catalysts such as rhodium, ruthenium, palladium, or nickel are frequently employed for this hydrogenation. nih.gov
Another approach involves intramolecular cyclization reactions of linear precursors. organic-chemistry.org For example, intramolecular aza-Michael reactions or reductive amination of amino-aldehydes can be used to construct the six-membered ring with desired stereochemistry. nih.gov These methods provide powerful control over the placement and orientation of substituents on the piperidine core.
Protecting Group Chemistry in this compound Precursors
Protecting groups are indispensable in the multi-step synthesis of complex molecules like piperidine derivatives. They are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. creative-peptides.com In the context of this compound synthesis, protecting the piperidine nitrogen is a common and crucial step.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen. ub.edu It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.comgoogle.com The Boc group is stable under a wide range of reaction conditions, including those used for amide coupling and many C-C bond-forming reactions. creative-peptides.com Its key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), which allows for its clean removal without affecting other common protecting groups like benzyl (B1604629) ethers or tert-butyl esters. dtic.mil
For instance, the synthesis of 1-Boc-4-aminopiperidine, a potential precursor, begins by protecting commercially available 4-piperidinecarboxamide with Boc₂O. google.com This ensures the piperidine nitrogen does not interfere with a subsequent Hofmann rearrangement used to convert the carboxamide at the C4 position into an amine. google.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important amino-protecting group. In contrast to the acid-labile Boc group, the Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in DMF. creative-peptides.com This orthogonality makes the Boc and Fmoc groups a powerful pair in complex syntheses, allowing for the selective deprotection of different amino groups within the same molecule.
Table 4: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Feature |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) dtic.mil | Stable to base and hydrogenation |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) creative-peptides.com | Orthogonal to acid-labile groups (e.g., Boc, tBu) |
Application of Boc-Protection in Piperidone and Piperidine Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of piperidine-based structures, including precursors to this compound. Its widespread use stems from its ability to effectively mask the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent chemical transformations. The synthesis often commences with precursors like 4-piperidinecarboxamide, 4-piperidone (B1582916), or piperidine-4-carboxylic acid.
A common strategy involves the reaction of a piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O. For instance, 1-boc-4-piperidinecarboxamide can be synthesized by reacting 4-piperidinecarboxamide with (Boc)₂O in the presence of a base like triethylamine in an aqueous environment. google.com Similarly, N-Boc-4-piperidone, a versatile intermediate, is prepared from 4-piperidone hydrochloride hydrate, which is first neutralized and then reacted with (Boc)₂O. caymanchem.comgoogle.com This intermediate is crucial for creating a variety of substituted piperidines. chemicalbook.com
The Boc-protected piperidine ring can then undergo various modifications. For example, N-Boc-piperidine-4-carboxylic acid can be coupled with amines or converted into other functional groups. google.comnih.gov The presence of the bulky Boc group can also influence the stereochemistry of reactions at other positions on the piperidine ring. rsc.org
Table 1: Examples of Boc-Protection Reactions for Piperidine Precursors
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Triethylamine | 1-Boc-4-piperidinecarboxamide | google.com |
| 4-Piperidone Hydrochloride Hydrate | Di-tert-butyl dicarbonate, Potassium Carbonate | N-Boc-4-piperidone | google.com |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, Potassium Carbonate | N-Boc-Piperidine-4-carboxylic acid methyl ester | chemicalbook.com |
Deprotection Strategies
The removal of the Boc protecting group is a critical step to yield the final piperidine product or to allow for further functionalization at the nitrogen atom. The acid-lability of the Boc group makes its cleavage straightforward under acidic conditions. creative-peptides.comfishersci.co.uk
Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like dichloromethane (DCM). creative-peptides.comreddit.com A typical procedure involves treating the Boc-protected compound with a solution of TFA in DCM at room temperature. fishersci.co.ukpeptide.com Another frequently used reagent is hydrochloric acid (HCl), often as a solution in an organic solvent such as dioxane or methanol. fishersci.co.ukdtic.mil For example, the deprotection of a Boc-protected piperidine was achieved using 4M HCl in 1,4-dioxane. dtic.mil
While effective, these strongly acidic methods may not be suitable for substrates containing other acid-sensitive functional groups. reddit.com In such cases, alternative, milder methods are required. Recent research has explored thermal deprotection methods, which can offer selectivity. For instance, selective thermal removal of an N-Boc group can be achieved in continuous flow, with temperatures around 150-270 °C, offering a clean alternative to acid-based methods. acs.org
Table 2: Common Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Solvent | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% solution, 0°C to room temp. | Dichloromethane (DCM) | creative-peptides.comreddit.compeptide.com |
| Hydrochloric Acid (HCl) | 4M solution | 1,4-Dioxane | dtic.mil |
| Hydrochloric Acid (HCl) | Aqueous solution | Water, Ethyl Acetate | fishersci.co.uk |
| Thermal (Continuous Flow) | 150-270 °C | Methanol, Trifluoroethanol | acs.org |
Stereoselective Synthesis of this compound Derivatives
Achieving stereochemical control is paramount in medicinal chemistry, as the biological activity of chiral molecules often depends on their specific configuration. google.com The synthesis of stereochemically defined derivatives of this compound relies on establishing chirality on the piperidine ring. A variety of stereoselective methods have been developed for constructing chiral piperidine scaffolds. nih.gov
One powerful approach is the chemo-enzymatic dearomatization of activated pyridines. This method uses a combination of chemical synthesis and biocatalysis, such as an amine oxidase/ene imine reductase cascade, to produce substituted piperidines with precise stereochemistry and high enantiomeric excess (ee). acs.org Another strategy involves the gold-catalyzed cyclization of homopropargylic amines, which can be prepared with high enantiopurity using Ellman's sulfinyl imine chemistry. nih.gov This process leads to highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov
Hydrogenation of substituted pyridine precursors is also a common method to generate cis-disubstituted piperidines diastereoselectively. rsc.org The resulting stereoisomers can sometimes be converted to their trans-counterparts through base-mediated epimerization. rsc.org Furthermore, asymmetric dihydroxylation of precursors like 2-(2-propenyl)piperidine can furnish stereoisomeric dihydroxypropyl piperidines with excellent enantiomeric enhancement. acs.org These established methodologies for creating chiral piperidine rings can be adapted to synthesize specific stereoisomers of substituted this compound derivatives.
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. mdpi.commdpi.com The synthesis of this compound and its intermediates can be made more sustainable by implementing these approaches.
A key area of focus is the use of greener solvents. Traditional organic solvents often contribute significantly to chemical waste and pollution. jddhs.com Replacing them with more environmentally benign alternatives like water, ethanol, or cyclopentyl methyl ether (CPME) can drastically reduce the environmental impact of a synthesis. chemicalbook.comjddhs.com For example, the synthesis of chiral piperidinyl allylic boronates from N-Boc 4-piperidone has been optimized using the green solvent CPME. chemicalbook.com
Catalysis plays a vital role in green chemistry. The use of highly efficient catalysts, including biocatalysts, can reduce energy consumption and waste by enabling reactions to proceed under milder conditions with higher selectivity. mdpi.com For instance, enzyme-catalyzed cascades for piperidine synthesis operate under benign conditions and offer high enantio- and regio-selectivity. acs.org
Other green approaches applicable to the synthesis include improving atom economy through reaction design, such as one-pot syntheses that reduce the number of workup and purification steps. nih.gov Energy-efficient techniques like microwave-assisted synthesis can also shorten reaction times and lower energy consumption compared to conventional heating. jddhs.com By integrating these principles, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Influence of N-tert-butyl Substituent on Receptor Affinity and Selectivity
The N-tert-butyl group is a defining feature of N-tert-butylpiperidine-4-carboxamide, exerting significant influence over its pharmacological properties. This bulky, hydrophobic substituent plays a critical role in how the molecule interacts with its biological targets. The presence of the tert-butyl group can confer specific steric and stereochemical properties to the molecule.
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
Modifying the piperidine ring is a common strategy to explore and optimize the biological activity of piperidine-4-carboxamide derivatives. While this compound itself is unsubstituted on the ring, studies on closely related analogs demonstrate the profound impact of such substitutions. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.
For instance, in a series of piperidine-4-carboxamide derivatives investigated as inhibitors of the DNA gyrase in Mycobacterium abscessus, substitutions on an aryl group attached to the core structure were shown to dramatically affect activity. nih.gov The parent compound in this series, MMV688844 (also known as 844), which features a piperidine-4-carboxamide core, was found to have potent bactericidal properties. nih.gov Adding a trifluoromethyl group to the 4-position of a phenyl moiety attached to the structure (compound 844-TFM) resulted in a nearly tenfold increase in activity compared to the unsubstituted parent compound. nih.gov Conversely, moving this same group to the 3-position (compound 9f) led to reduced potency. nih.gov
These findings highlight the sensitivity of the biological target to the precise placement of substituents. The electronic properties (electron-withdrawing vs. electron-donating) and the position of the substituent can influence key interactions with receptor residues. mdpi.com
| Compound | Substitution on Phenyl Moiety | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 844 | Unsubstituted | 12.5 µM |
| 844-TFM | 4-Trifluoromethyl | 1.5 µM |
| 9f | 3-Trifluoromethyl | 12.5 µM |
Role of Carboxamide Linker Modifications in Pharmacological Profile
The carboxamide linker (-C(=O)NH-) is a fundamental component of the this compound scaffold. This group is typically rigid and planar, which helps to orient the piperidine ring and the N-tert-butyl group in a specific spatial arrangement. The amide group's ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for critical interactions with amino acid residues in a receptor's binding site.
Modifications to this linker, such as altering its length or replacing it with bioisosteric groups, can have a significant impact on the pharmacological profile. researchgate.net For example, extending the linker length in a series of 4-aryl-piperazine-ethyl carboxamides was found to modulate affinity for various receptors. researchgate.net While direct modification studies on the carboxamide linker of this compound are not extensively documented in the provided sources, the principles of medicinal chemistry suggest that such changes would likely alter binding affinity and selectivity. The linker's rigidity and hydrogen-bonding capacity are key to maintaining the optimal conformation for receptor binding.
Conformational Analysis and Ligand-Binding Pocket Interactions
The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The piperidine ring is not planar and, similar to cyclohexane, preferentially adopts a stable chair conformation to minimize steric and torsional strain.
In this chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to its large size, the N-tert-butyl group has a very strong preference for the equatorial position. Placing such a bulky group in the axial position would lead to significant steric clashes with the axial hydrogens at the C3 and C5 positions (known as 1,3-diaxial interactions), which is energetically unfavorable.
This strong equatorial preference effectively "locks" the conformation of the piperidine ring. researchgate.net As a result, the 4-carboxamide substituent is also held in a defined orientation, which is critical for its precise interaction with the amino acids lining the ligand-binding pocket of a target receptor. The molecule's ability to present its key interacting groups (the hydrophobic tert-butyl group, the hydrogen-bonding carboxamide, and the basic piperidine nitrogen) in a specific and stable spatial arrangement is essential for high-affinity binding.
Computational Approaches to SAR/SKR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the SAR of molecules like this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are frequently used to elucidate the complex interplay between molecular structure and biological activity. researchgate.netresearchgate.net
In studies of related piperidine and piperazine (B1678402) carboxamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. researchgate.net These methods generate predictive models by correlating the biological activity of a series of compounds with their 3D steric and electrostatic properties. Such models can highlight which regions of the molecule are sensitive to modification, guiding the design of new analogs with improved potency. researchgate.net
Molecular docking simulations are used to predict and visualize how a ligand binds within the active site of its target protein. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For example, docking studies on piperidine-4-carboxamide DNA gyrase inhibitors helped to suggest a binding mode similar to that of other known inhibitors, providing a structural basis for their activity. nih.gov These computational approaches reduce the time and cost associated with synthesizing and testing new compounds, accelerating the drug discovery process. researchgate.net
Pharmacological Profiling and Molecular Target Interaction Studies
Receptor Binding Affinities and Selectivity
Comprehensive data on the binding affinities and selectivity of N-tert-butylpiperidine-4-carboxamide for various receptor subtypes is not currently available in peer-reviewed literature. While the broader class of piperidine (B6355638) derivatives has been investigated for interactions with the receptors listed below, specific binding constants (such as Ki or IC50 values) for this compound are not reported.
Dopamine (B1211576) Receptor Subtype Interactions (D2R, D3R)
Derivatives of piperidine-4-carboxamide have been explored as potential dopamine receptor ligands. Some studies on related compounds suggest that the piperidine core can serve as a scaffold for developing dopamine reuptake inhibitors. However, specific binding affinity data for this compound at D2 and D3 dopamine receptors have not been publicly reported.
Muscarinic Acetylcholine (B1216132) Receptor Ligand Development
The development of ligands for muscarinic acetylcholine receptors is an active area of research. While various heterocyclic compounds are utilized in these efforts, there is no specific information available that details the interaction or binding affinity of this compound with any of the muscarinic receptor subtypes.
Cannabinoid Receptor (CB1, CB2) Binding Kinetics
The endocannabinoid system, including the CB1 and CB2 receptors, is a significant target for drug discovery. Although a wide range of chemical structures have been investigated as cannabinoid receptor modulators, there is no published data on the binding kinetics or affinity of this compound for either CB1 or CB2 receptors.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT3, 5-HT4, 5-HT6, 5-HT7)
The serotonin system, with its numerous receptor subtypes, is implicated in a vast array of physiological and pathological processes. While many piperidine-containing compounds are known to interact with serotonin receptors, specific data regarding the modulatory effects of this compound on any of the 5-HT receptor subtypes is not available.
T-Type Calcium Channel Inhibition
T-type calcium channels are important targets for the treatment of various neurological and cardiovascular disorders. There is currently no scientific literature to suggest that this compound has been evaluated for its potential to inhibit T-type calcium channels.
Enzyme Inhibition Mechanisms
Information regarding the ability of this compound to inhibit specific enzymes is not available in the public domain. While the compound has been mentioned in the context of synthetic chemistry for creating inhibitors of protein-protein interactions, detailed studies on its direct enzyme inhibition mechanisms and kinetics have not been published.
Reversible and Irreversible Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be either reversible or irreversible.
Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the possibility of the inhibitor to dissociate from the enzyme. nih.govlibretexts.org This process can be further classified into competitive, non-competitive, and uncompetitive inhibition, each with distinct kinetic profiles. libretexts.org In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org Non-competitive inhibition involves the inhibitor binding to a site other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency. libretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.org The study of these kinetics is crucial for understanding the mechanism of action of drugs and for optimizing their therapeutic effects.
Irreversible inhibition , on the other hand, involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. nih.gov This type of inhibition is often time-dependent, and the kinetics are characterized by the rate of inactivation. nih.govnih.gov Understanding the kinetics of irreversible inhibition is particularly important for predicting the duration of a drug's effect and potential for drug-drug interactions. researchgate.net
While general principles of enzyme kinetics are well-established, specific kinetic studies on this compound itself are not extensively documented in publicly available literature. However, the broader class of piperidine carboxamide derivatives has been investigated as inhibitors for various enzymes, and their inhibitory mechanisms would be determined through such kinetic studies.
Specific Enzyme Target Identification and Characterization
Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases.
In the pursuit of nonsteroidal inhibitors for 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia, researchers have synthesized various benzamides, including tert-butyl derivatives. nih.govresearchgate.net These compounds, which feature a piperidone moiety that can be seen as a derivative of the piperidine core, have shown inhibitory activity against both rat and human forms of the enzyme. nih.govresearchgate.net The inhibitory potential of these compounds was evaluated using testosterone (B1683101) as a substrate and measuring the formation of dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net
Inhibition of 5-alpha Reductase by Phenylalkyl-Substituted Piperidones
| Compound Type | Enzyme Source | Inhibition Range at 100 µM | Most Active Compound (Human Enzyme) | Inhibition (Human Enzyme) | Most Active Compound (Rat Enzyme) | Inhibition (Rat Enzyme) |
|---|---|---|---|---|---|---|
| tert-butyl benzamides (1b-8b) | Human BPH and Rat Ventral Prostate | 0-79% | ethyl 4-(1-methyl-2-oxopiperid-5-yl)benzoate 3c | 68% | N,N-bis(1-methylethyl)-4-[3-(1,2-dihydro-1-methyl-2-oxopyrid-5-yl) propyl] benzamide (B126) 6a | 79% |
Phosphopantetheine adenylyltransferase (PPAT) is a crucial enzyme in the biosynthesis of Coenzyme A in bacteria, making it an attractive target for novel antibacterial agents. nih.gov A dipeptide library based on the structure of the substrate, 4-phosphopantetheine, was designed and synthesized to identify potent inhibitors of E. coli PPAT. nih.gov While not directly this compound, some potent inhibitors identified incorporate a piperidine-1-carboxylate moiety. For instance, a potent and specific inhibitor, PTX042695, demonstrated an IC50 of 6 nM against E. coli PPAT with no activity against the porcine counterpart. nih.gov
The this compound scaffold is a key feature in a number of potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties. nih.gov By inhibiting sEH, the levels of beneficial EETs are increased. A series of 2-(piperidin-4-yl)acetamides were developed as potent sEH inhibitors. nih.gov Structure-activity relationship (SAR) studies have explored modifications on the piperidine ring and the amide functionality to optimize potency and metabolic stability. nih.govnih.gov For example, N,N-diethylamide derivatives have shown potent effects with IC50 values in the nanomolar range against both human (HsEH) and murine (MsEH) soluble epoxide hydrolase. nih.gov
Inhibitory Activity of Piperidine Derivatives against Soluble Epoxide Hydrolase
| Compound | Modification | HsEH IC50 (nM) | MsEH IC50 (nM) |
|---|---|---|---|
| Compound A1 | N,N-diethylamide at position 4 of piperidine | 2.2 | 0.53 |
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. researchgate.netmdpi.com Inhibitors of PDE4 have therapeutic applications in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. researchgate.netmdpi.com While a wide variety of chemical scaffolds have been explored for PDE4 inhibition, there is no direct evidence in the provided search results linking the this compound scaffold specifically to PDE4 inhibition. The research on PDE4 inhibitors has largely focused on other structural classes. researchgate.netmdpi.com
Dual Inhibition Strategies Involving this compound Scaffolds
Dual-target inhibitors offer a promising therapeutic approach for complex diseases by modulating multiple biological targets simultaneously. The this compound scaffold has been utilized in the design of dual inhibitors.
One notable example is the development of dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov Both enzymes are involved in pain and inflammation pathways, and their simultaneous inhibition is expected to produce synergistic analgesic effects. nih.gov Researchers have designed and synthesized dual inhibitors by integrating a piperidine-sulfonamide-phenyl pharmacophore, which is common to inhibitors of both enzymes. nih.gov These efforts have led to the identification of potent dual inhibitors with activity against both human FAAH and sEH. nih.gov
Antiviral Activity Profiling (e.g., Chikungunya Virus)
The emergence and re-emergence of viral diseases like Chikungunya fever necessitate the development of effective antiviral therapies. nih.gov The this compound scaffold has been explored in the context of Chikungunya virus (CHIKV) inhibitors.
In a lead optimization study of a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, derivatives incorporating a tert-butyl 4-aminopiperidine-1-carboxylate moiety were synthesized. chemrxiv.org However, these particular analogues with a secondary amide instead of the typical tertiary amide did not exhibit antiviral activity. chemrxiv.org This highlights the subtle structural requirements for antiviral efficacy within this chemical series. Further research is needed to fully elucidate the potential of this compound derivatives as anti-CHIKV agents.
Investigation of DNA Intercalation Mechanisms by this compound Derivatives
DNA intercalation is a mechanism of action for several anticancer and antimicrobial drugs, where a molecule inserts itself between the base pairs of DNA. researchgate.netijddd.comnih.gov This interaction can disrupt DNA replication and transcription, leading to cell death.
The primary class of compounds known for DNA intercalation that contain a carboxamide group are the acridine-4-carboxamides. researchgate.netijddd.comnih.gov These molecules possess a planar aromatic ring system that facilitates their insertion into the DNA double helix. nih.gov The carboxamide side chain in these molecules often lies in the major or minor groove of the DNA and can form hydrogen bonds with the DNA bases, contributing to the binding affinity and sequence selectivity. ijddd.com
There is no direct evidence from the provided search results to suggest that this compound or its simple derivatives act as DNA intercalators. The non-planar, saturated piperidine ring of this compound is not conducive to intercalation in the same manner as the flat aromatic systems of classic intercalating agents. Therefore, it is unlikely that this specific compound class would exhibit significant DNA intercalating activity.
Computational Chemistry and Molecular Modeling of N Tert Butylpiperidine 4 Carboxamide
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding how a ligand, such as N-tert-butylpiperidine-4-carboxamide, might interact with a biological target, typically a protein.
Studies on related piperidine-4-carboxamide derivatives have shown their potential to bind to various receptors, with a notable affinity for sigma (σ) receptors. nih.govnih.gov Molecular docking simulations of these compounds have revealed key interactions within the receptor's binding pocket. For instance, the piperidine (B6355638) ring is often a crucial structural element for activity at the σ1 receptor. nih.gov
The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The carboxamide group can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the binding site. The tert-butyl group, being bulky and hydrophobic, likely engages in van der Waals interactions within a hydrophobic pocket of the receptor.
To illustrate potential interactions, a hypothetical docking scenario of this compound with a model receptor is presented below.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
| Hydrogen Bond (Donor) | Amide N-H | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Hydrophobic Interaction | tert-Butyl Group | Leucine, Isoleucine, Valine |
| Hydrophobic Interaction | Piperidine Ring | Phenylalanine, Tryptophan |
This table is illustrative and based on general principles of molecular interactions and findings for similar compounds.
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.netresearchgate.net These calculations provide valuable information about molecular geometry, orbital energies, and the distribution of electron density, which in turn helps in understanding the reactivity and stability of the compound.
For piperidine derivatives, DFT studies have been used to analyze their electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The carbonyl carbon, being electron-deficient, is a likely contributor to the LUMO and a site for nucleophilic attack.
| Parameter | Significance | Predicted Trend for this compound |
| HOMO Energy | Electron-donating ability | Relatively high, influenced by N and O lone pairs |
| LUMO Energy | Electron-accepting ability | Relatively low, centered around the carbonyl group |
| HOMO-LUMO Gap | Chemical reactivity/stability | Moderate, indicative of a stable but reactive molecule |
| Dipole Moment | Polarity | Significant, due to the polar carboxamide group |
This table presents predicted trends based on the general electronic properties of similar functional groups.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comfrontiersin.org By simulating the movements of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a compound like this compound. nih.govresearchgate.netnih.gov
The piperidine ring can exist in several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and may be relevant for receptor binding. MD simulations can explore the transitions between these conformations and determine their relative stabilities.
Furthermore, MD simulations of ligand-protein complexes can reveal the stability of the binding pose predicted by molecular docking. nih.gov These simulations can show how the ligand and protein adapt to each other and can identify key interactions that are maintained over time. For piperidine-based ligands, MD studies have helped to confirm the stability of their interactions within the binding sites of receptors like the σ1 receptor. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to assess the stability of the binding mode.
In Silico Prediction of Pharmacological Profiles and Selectivity
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their potential pharmacological activities and receptor selectivity. researchgate.netnih.govmdpi.comsaapjournals.org For this compound, these predictions can offer an early assessment of its drug-like properties.
Based on its structure, this compound is likely to have good oral bioavailability. Its molecular weight and the number of hydrogen bond donors and acceptors generally fall within the ranges defined by Lipinski's rule of five, a common guideline for drug-likeness.
Computational models can also predict the affinity and selectivity of a compound for various biological targets. Given the known activity of related piperidine-4-carboxamides at sigma receptors, it is plausible that this compound also interacts with these receptors. nih.gov The selectivity for σ1 versus σ2 receptors is an important aspect that can be explored through comparative molecular docking and scoring.
| ADMET Property | Prediction | Rationale |
| Absorption | ||
| Oral Bioavailability | Good | Compliant with Lipinski's rule of five |
| Distribution | ||
| Blood-Brain Barrier Permeability | Possible | Moderate lipophilicity and molecular size |
| Metabolism | ||
| Cytochrome P450 Inhibition | Low to Moderate | Structure does not contain common CYP-inhibiting motifs |
| Excretion | ||
| Renal Clearance | Likely | Presence of polar functional groups |
| Toxicity | ||
| Acute Toxicity | Low | No obvious toxicophores |
This table provides hypothetical predictions based on the chemical structure and data from similar compounds.
Pre Clinical Evaluation of N Tert Butylpiperidine 4 Carboxamide Derivatives As Research Probes
In Vitro Pharmacological Profiling for Off-Target Activity Prediction
In vitro pharmacological profiling is a critical component of early-stage drug discovery, aimed at identifying potential off-target interactions that could lead to adverse effects. This process involves screening a compound against a broad panel of receptors, ion channels, enzymes, and transporters to build a comprehensive picture of its biological activity. For derivatives of N-tert-butylpiperidine-4-carboxamide, such profiling would be essential to predict potential liabilities before advancing to more complex biological systems.
The primary goal of this profiling is to ensure that a compound exhibits a high degree of selectivity for its intended therapeutic target while minimizing interactions with other biomolecules. A typical in vitro safety pharmacology panel includes targets known to be associated with common adverse drug reactions. For instance, screening against a panel of G-protein coupled receptors (GPCRs), kinases, and ion channels can help to identify potential cardiovascular, central nervous system, or gastrointestinal side effects.
While specific in vitro pharmacological profiling data for this compound derivatives is not extensively available in the public domain, the general approach would involve a tiered screening strategy. Initially, a broad panel screen at a single concentration would identify any significant off-target "hits." Subsequently, any identified interactions would be followed up with concentration-response assays to determine the potency (e.g., IC₅₀ or Kᵢ values) of the compound at these off-targets. This data is crucial for establishing a therapeutic window and guiding lead optimization efforts to mitigate undesirable activities.
Assessment of Compound Specificity and Selectivity in Biological Systems
Following initial in vitro profiling, the specificity and selectivity of this compound derivatives must be confirmed in more complex biological systems, such as cell-based assays and tissue preparations. These assessments provide a more physiologically relevant context to understand how a compound's on-target and off-target activities translate into a cellular response.
Cellular assays can be designed to measure the functional consequences of a compound binding to its intended target versus its off-targets. For example, if the primary target is a specific receptor, assays could measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP or Ca²⁺) or reporter gene activation. Comparing the potency of the compound in these on-target functional assays with its potency in assays for identified off-targets provides a quantitative measure of its selectivity.
The selectivity index, often calculated as the ratio of the off-target activity (e.g., IC₅₀) to the on-target activity (e.g., EC₅₀ or IC₅₀), is a key parameter derived from these studies. A higher selectivity index indicates a greater margin of safety. For research probes, high specificity is paramount to ensure that any observed biological effects can be confidently attributed to the modulation of the intended target. Without specific published data on this compound derivatives, it is hypothesized that medicinal chemistry efforts would focus on structural modifications to the piperidine (B6355638) ring, the carboxamide linker, or the tert-butyl group to enhance selectivity.
Development of Radiolabeled this compound Analogues for Molecular Imaging Studies
Radiolabeled analogues of this compound are invaluable tools for non-invasive molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the real-time visualization and quantification of the distribution and target engagement of the compound in living organisms.
The development of a radiolabeled analogue involves the incorporation of a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide into the chemical structure of the this compound derivative. The choice of radionuclide depends on factors such as its half-life, the desired imaging time course, and the synthetic feasibility. For instance, Carbon-11, with its short half-life of approximately 20 minutes, is suitable for imaging rapid biological processes.
The synthesis of these radiolabeled compounds is a specialized process that requires careful consideration of the position of the radiolabel to avoid altering the compound's pharmacological properties. Once synthesized, the radiolabeled analogue would undergo rigorous evaluation, including in vitro binding assays to confirm that its affinity for the target is retained. Subsequent in vivo imaging studies in animal models would be performed to assess its biodistribution, pharmacokinetics, and ability to specifically accumulate in target tissues. While the synthesis of various carboxamide derivatives for PET imaging has been reported, specific examples for this compound are not readily found in published literature. nih.gov
| Radionuclide | Half-life | Typical Application in Drug Research |
| Carbon-11 (¹¹C) | 20.4 minutes | PET imaging of receptor occupancy and enzyme activity. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | PET imaging for a wide range of biological targets. |
| Technetium-99m (⁹⁹ᵐTc) | 6.0 hours | SPECT imaging, commonly used in clinical diagnostics. |
| Gallium-68 (⁶⁸Ga) | 67.7 minutes | PET imaging, often used for labeling peptides and antibodies. |
Investigation of Biological Pathway Modulation by this compound
Understanding how this compound derivatives modulate biological pathways is fundamental to elucidating their mechanism of action and therapeutic potential. This investigation typically follows the confirmation of on-target activity and involves a range of systems biology approaches, including genomics, proteomics, and metabolomics.
If the primary target of an this compound derivative is known, researchers can investigate the downstream effects of its modulation. For example, if the compound inhibits a specific kinase, studies would focus on the phosphorylation status of known substrates of that kinase and the subsequent changes in gene expression or cellular processes regulated by that signaling cascade.
In cases where the primary target is unknown, unbiased "omics" approaches can be employed. Treating cells or tissues with the compound and subsequently analyzing changes in the transcriptome, proteome, or metabolome can provide valuable clues about the pathways being affected. For instance, a significant upregulation of genes involved in a particular metabolic pathway could suggest that the compound's target is a key regulatory enzyme within that pathway. These pathway analysis studies are crucial for hypothesis generation and for understanding the broader biological context of the compound's activity.
| "Omics" Technology | Biological Molecules Analyzed | Information Gained |
| Genomics | DNA/RNA | Changes in gene expression, identification of genetic biomarkers. |
| Proteomics | Proteins | Changes in protein expression, post-translational modifications, and protein-protein interactions. |
| Metabolomics | Metabolites | Changes in metabolic pathways and endogenous small molecule profiles. |
Q & A
Q. What are the established synthetic routes for N-tert-butylpiperidine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves introducing the tert-butyl group via carbamate protection or direct alkylation. For example, tert-butyl piperidine derivatives are often synthesized using Boc (tert-butoxycarbonyl) protection under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Optimization can be achieved through Design of Experiments (DOE) to vary parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C to reflux), and stoichiometric ratios of reagents (e.g., Boc-anhydride) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for H; δ 28–30 ppm for J coupling in C) and piperidine ring conformation .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., CHNO for a related analog ).
- X-ray Diffraction : Resolves stereochemistry and crystal packing, particularly for chiral centers .
Q. How should this compound be stored to maintain stability, and what are its incompatibilities?
Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to strong oxidizers (e.g., peroxides, HNO) due to the tert-butyl group’s susceptibility to radical reactions . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific pharmacological activity?
Methodological Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM force fields) predict binding affinities to biological targets like G-protein-coupled receptors (GPCRs) or enzymes. For example, the piperidine ring’s conformation influences steric interactions with hydrophobic pockets in target proteins . QSAR (Quantitative Structure-Activity Relationship) models can correlate substituent effects (e.g., electron-withdrawing groups on the benzohydrazide moiety) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Systematic reviews (per Cochrane Handbook guidelines ) should be conducted to assess experimental variables:
- Assay Conditions : Differences in cell lines (HEK293 vs. CHO), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) to minimize variability .
- Meta-Analysis : Pool IC values from multiple studies using random-effects models to account for heterogeneity .
Q. How can this compound be functionalized to enhance solubility without compromising bioactivity?
Methodological Answer: Introduce polar groups (e.g., hydroxyl, carboxylic acid) at the piperidine nitrogen or benzohydrazide moiety. For example:
- PEGylation : Attach polyethylene glycol (PEG-500) via ester linkages to improve aqueous solubility .
- Salt Formation : React with HCl or sodium citrate to generate water-soluble salts while retaining the tert-butyl group’s steric shielding .
Monitor logP changes (HPLC-derived) to ensure optimal lipophilicity (logP 2–4) for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
